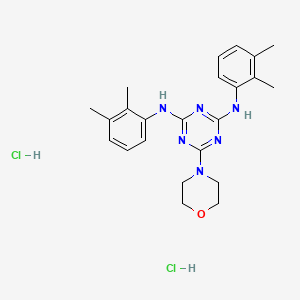

N2,N4-bis(2,3-dimethylphenyl)-6-morpholino-1,3,5-triazine-2,4-diamine dihydrochloride

CAS No.: 1216436-29-1

Cat. No.: VC6397474

Molecular Formula: C23H30Cl2N6O

Molecular Weight: 477.43

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1216436-29-1 |

|---|---|

| Molecular Formula | C23H30Cl2N6O |

| Molecular Weight | 477.43 |

| IUPAC Name | 2-N,4-N-bis(2,3-dimethylphenyl)-6-morpholin-4-yl-1,3,5-triazine-2,4-diamine;dihydrochloride |

| Standard InChI | InChI=1S/C23H28N6O.2ClH/c1-15-7-5-9-19(17(15)3)24-21-26-22(25-20-10-6-8-16(2)18(20)4)28-23(27-21)29-11-13-30-14-12-29;;/h5-10H,11-14H2,1-4H3,(H2,24,25,26,27,28);2*1H |

| Standard InChI Key | IVRGJUZIOCJWPC-UHFFFAOYSA-N |

| SMILES | CC1=C(C(=CC=C1)NC2=NC(=NC(=N2)N3CCOCC3)NC4=CC=CC(=C4C)C)C.Cl.Cl |

Introduction

N2,N4-bis(2,3-dimethylphenyl)-6-morpholino-1,3,5-triazine-2,4-diamine dihydrochloride is a synthetic organic compound belonging to the class of triazine derivatives. These compounds are characterized by a six-membered ring containing three nitrogen atoms and are known for their diverse biological activities, including potential applications in medicinal chemistry, particularly in the development of anticancer agents.

Synthesis Methods

The synthesis of N2,N4-bis(2,3-dimethylphenyl)-6-morpholino-1,3,5-triazine-2,4-diamine dihydrochloride typically involves a multi-step process similar to other triazine derivatives. The general approach includes:

-

Formation of the Triazine Core: Cyanuric chloride reacts with appropriate amines under controlled conditions to form the triazine ring.

-

Substitution Reactions: The 2,3-dimethylphenyl groups are introduced through nucleophilic substitution reactions, replacing chlorine atoms on the triazine ring.

-

Morpholino Group Addition: The morpholino group is added through a similar substitution reaction.

Biological Activity

Triazine derivatives, including N2,N4-bis(2,3-dimethylphenyl)-6-morpholino-1,3,5-triazine-2,4-diamine dihydrochloride, are explored for their potential biological activities, particularly in cancer research. These compounds can interact with various molecular targets involved in cell signaling and proliferation, such as phosphoinositide 3-kinase (PI3K) and mammalian target of rapamycin (mTOR) pathways, which are crucial for cell growth and metabolism.

| Cancer Cell Line | IC50 (μM) |

|---|---|

| MCF-7 (breast cancer) | Not specified |

| A549 (lung cancer) | Not specified |

| HeLa (cervical cancer) | Not specified |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume